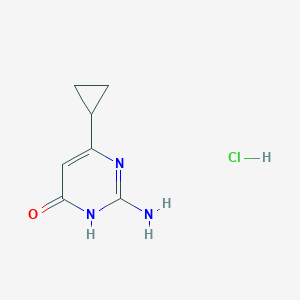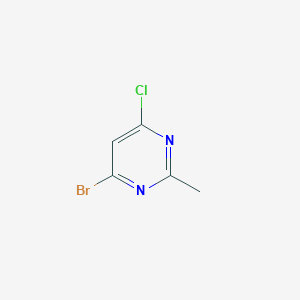
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes an acridine core, a propyl chain, and a chloroethylthio group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes. The propyl chain and chloroethylthio group are then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethylthio group to ethylthio or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted acridine derivatives.
Aplicaciones Científicas De Investigación
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and associated enzymes involved in replication and repair processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-((2-Chloroethyl)thio)propyl)benz[b]acridin-12-amine
- N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine
Uniqueness
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is unique due to its specific structural features, including the chloroethylthio group and the acridine core. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable compound for further research and development.
Propiedades
Número CAS |
38914-99-7 |
|---|---|
Fórmula molecular |
C18H20Cl2N2S |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N-[3-(2-chloroethylsulfanyl)propyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1-4,6-9H,5,10-13H2,(H,20,21);1H |
Clave InChI |
PLDLTKKKTMQILT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


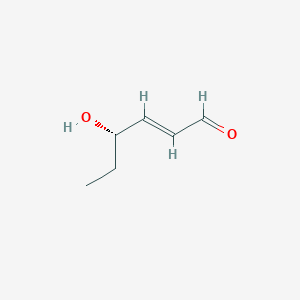
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
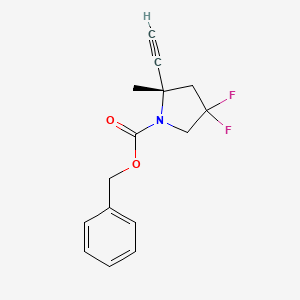
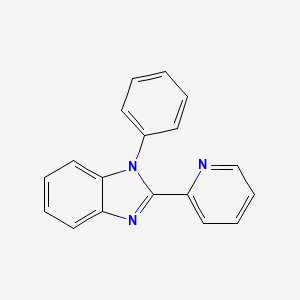
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
